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Compound of Interest

Compound Name: Antitumor agent-122

Cat. No.: B12373859 Get Quote

This document provides a comprehensive overview of the early-stage Absorption, Distribution,

Metabolism, and Excretion (ADME) properties of Antitumor Agent-122, a novel investigational

compound. The following sections detail the in vitro and in vivo studies conducted to assess its

drug-like properties, offering critical insights for its continued development as a potential

therapeutic agent.

Physicochemical Properties
A foundational understanding of a compound's physicochemical characteristics is paramount

for interpreting its ADME profile. Key properties of Antitumor Agent-122 are summarized

below.

Property Value Method

Molecular Weight 482.5 g/mol LC-MS/MS

pKa 8.2 (basic) Potentiometric titration

LogP 3.1 Shake-flask method

Aqueous Solubility 15 µg/mL at pH 7.4 HPLC-UV
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A battery of in vitro assays was performed to elucidate the fundamental ADME characteristics

of Antitumor Agent-122.

The intestinal permeability of Antitumor Agent-122 was assessed using the Caco-2 cell

monolayer assay, a well-established in vitro model of the human intestinal epithelium.

Parameter Value Classification

Papp (A→B) 12.5 x 10⁻⁶ cm/s High

Papp (B→A) 28.7 x 10⁻⁶ cm/s -

Efflux Ratio 2.3 Moderate Efflux

Experimental Protocol: Caco-2 Permeability Assay

Cell Culture: Caco-2 cells were seeded onto Transwell® inserts and cultured for 21 days to

allow for differentiation and the formation of a confluent monolayer.

Assay Initiation: The apical (A) and basolateral (B) chambers were rinsed with pre-warmed

Hanks' Balanced Salt Solution (HBSS).

Compound Addition: Antitumor Agent-122 (10 µM) was added to the apical chamber for the

absorptive (A→B) permeability assessment and to the basolateral chamber for the secretive

(B→A) permeability assessment.

Sampling: Aliquots were collected from the receiver chamber at 30, 60, 90, and 120 minutes.

The donor chamber was sampled at the beginning and end of the experiment.

Quantification: The concentration of Antitumor Agent-122 in the collected samples was

determined by LC-MS/MS analysis.

Data Analysis: The apparent permeability coefficient (Papp) was calculated using the

following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in

the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug

concentration in the donor chamber. The efflux ratio was calculated as Papp (B→A) / Papp

(A→B).
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The metabolic stability of Antitumor Agent-122 was evaluated in human liver microsomes to

predict its hepatic clearance in vivo.

Parameter Value Classification

Half-life (t½) 25 min Moderate

Intrinsic Clearance (Clint) 55 µL/min/mg Moderate

Experimental Protocol: Human Liver Microsome Stability Assay

Incubation Mixture: A reaction mixture containing human liver microsomes (0.5 mg/mL),

NADPH (1 mM), and Antitumor Agent-122 (1 µM) in phosphate buffer (pH 7.4) was

prepared.

Incubation: The reaction was initiated by the addition of NADPH and incubated at 37°C.

Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

Reaction Termination: The reaction in the aliquots was stopped by the addition of ice-cold

acetonitrile containing an internal standard.

Sample Processing: The samples were centrifuged to precipitate proteins, and the

supernatant was collected for analysis.

Quantification: The remaining concentration of Antitumor Agent-122 was quantified by LC-

MS/MS.

Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the

remaining drug concentration versus time plot. Intrinsic clearance (Clint) was calculated

using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).

The extent of Antitumor Agent-122 binding to plasma proteins was determined using rapid

equilibrium dialysis.
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Species Protein Binding (%)

Human 98.5%

Mouse 97.8%

Rat 99.1%

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Apparatus Setup: A RED device with semi-permeable membranes (8 kDa MWCO) was used.

Sample Preparation: Plasma was spiked with Antitumor Agent-122 (5 µM).

Dialysis: The spiked plasma was added to one chamber of the RED device, and phosphate

buffer (pH 7.4) was added to the other chamber.

Incubation: The device was incubated at 37°C for 4 hours with shaking to reach equilibrium.

Sampling: Aliquots were taken from both the plasma and buffer chambers.

Quantification: The concentration of Antitumor Agent-122 in both chambers was

determined by LC-MS/MS.

Data Analysis: The percentage of protein binding was calculated as: % Bound = [ (Plasma

Conc. - Buffer Conc.) / Plasma Conc. ] * 100.

In Vivo Pharmacokinetics
Preliminary pharmacokinetic studies were conducted in male Sprague-Dawley rats to

understand the in vivo disposition of Antitumor Agent-122.
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Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

Cmax 1.2 µg/mL 0.8 µg/mL

Tmax 0.1 hr 1.5 hr

AUC(0-inf) 3.5 µghr/mL 4.2 µghr/mL

t½ 2.8 hr 3.1 hr

Cl 4.8 mL/min/kg -

Vd 1.2 L/kg -

F (%) - 34%
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Caption: Workflow for early ADME assessment of Antitumor Agent-122.
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Caption: Key determinants of oral bioavailability.

Summary and Future Directions
Antitumor Agent-122 exhibits several favorable early ADME properties, including high

permeability and moderate metabolic stability. However, its high plasma protein binding and

moderate efflux may present challenges. The oral bioavailability in rats is moderate, suggesting

that formulation strategies could be explored to enhance absorption. Future studies will focus

on identifying the specific metabolic pathways and potential for drug-drug interactions. A more

comprehensive pharmacokinetic assessment in non-rodent species is also warranted to

support its progression into clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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